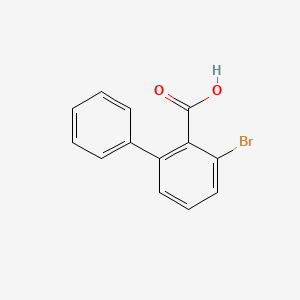

3-溴联苯-2-羧酸

描述

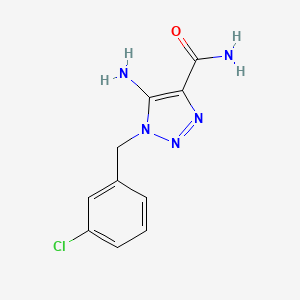

3-Bromobiphenyl-2-carboxylic acid is a brominated biphenyl compound with a carboxylic acid functional group. It is related to various other brominated aromatic compounds that have been studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of related brominated aromatic carboxylic acids has been explored in several studies. For instance, a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids from bromophenyl precursors has been developed using Cu-catalyzed hydroxylation and oxidative cycloetherification under microwave conditions . Another study describes the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including a brominated version, through a novel procedure involving the Sandmeyer reaction . These methods highlight the versatility of brominated aromatic compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been the subject of various studies. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography . Similarly, the structure of 2-(3-bromo-4-methoxyphenyl)acetic acid was elucidated, showing the influence of the bromine atom on the molecular geometry .

Chemical Reactions Analysis

Brominated carboxylic acids participate in a variety of chemical reactions. The sodium salts of bromothiophen carboxylic acids can react with carbanions in the presence of copper to yield condensation products . Additionally, the reactivity of 2-acetylindole-3-carboxylic acids with bromine has been studied, leading to the formation of brominated indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom and the carboxylic acid group. The study of trivalent lanthanide complexes with brominated benzoic acid ligands provides insights into the coordination chemistry and properties such as luminescence and magnetism . The thermal and phase transition behaviors of these complexes have also been investigated . Furthermore, the structural elucidation of enantiopure and racemic brominated butyric acids reveals details about hydrogen bonding and molecular conformations in the solid state .

科学研究应用

合成和化学性质

3-溴联苯-2-羧酸及其衍生物一直是各种合成和化学性质研究的主题。例如,一种涉及乙酰化和卤仿反应的方法被用来合成4'-溴联苯-4-羧酸,一种与3-溴联苯-2-羧酸相关的化合物。该方法以其低成本、简单和高产率而著称,高达 95% (Zhu, 2015)。类似地,一种微波辅助工艺被用来合成6-溴色满-2-羧酸,突出了这种合成路线的多功能性和效率 (Cagide et al., 2019)。

催化和化学反应

3-溴联苯-2-羧酸衍生物已用于各种催化和化学反应。例如,Cu 催化的连续羟基化和好氧氧化环醚化过程被用来合成2-芳基苯并呋喃-3-羧酸 (Tianlong Xu et al., 2015)。该反应表现出成本效益和便利性,为合成有价值的化学化合物提供了一种有效的方法。

纳米颗粒功能化

羧酸衍生物,包括与 3-溴联苯-2-羧酸相关的衍生物,已应用于纳米颗粒功能化。例如,γ-Fe2O3 纳米颗粒使用羧酸封端进行功能化,允许进行化学转化以创建杂化核壳结构 (Gravano et al., 2005)。

荧光化学传感器

源自 3-溴联苯-2-羧酸的化合物已被用于开发荧光化学传感器。例如,使用羧基设计了一种化学传感器,用于活细胞中 Al(3+) 的灵敏检测和生物成像,展示了该化合物在生物和化学分析中的效用 (Gui et al., 2015)。

分析化学

在分析化学中,3-溴联苯-2-羧酸的衍生物已被用于羧酸的荧光衍生化。这种方法允许在各种样品中高灵敏度和特异性地检测这些化合物,包括生物基质 (Narita & Kitagawa, 1989)。

安全和危害

作用机制

Target of Action

This compound is a biochemical used in proteomics research

Pharmacokinetics

Its physicochemical properties suggest that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.25 (iLOGP), 4.38 (XLOGP3), 3.81 (WLOGP), 3.81 (MLOGP), and 3.57 (SILICOS-IT), indicating that it may have good bioavailability .

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.

属性

IUPAC Name |

2-bromo-6-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKBEQICHOOGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobiphenyl-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)

![Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate](/img/structure/B3038925.png)

![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)

![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)